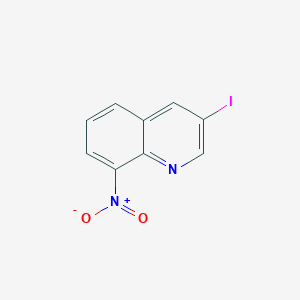

3-Iodo-8-nitroquinoline

説明

General Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. jddtonline.inforsc.org Its rigid structure and the presence of a nitrogen atom confer unique electronic properties and a wide array of potential chemical interactions, making it a privileged motif in drug discovery and materials science. nih.govthesciencein.org Quinoline and its derivatives are not only prevalent in numerous natural products, such as quinine, but also form the core of many synthetic compounds with a broad spectrum of pharmacological activities. researchgate.netorientjchem.org These activities include anti-malarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others. jddtonline.infonih.govresearchgate.netbrieflands.com The adaptability of the quinoline nucleus allows for functionalization at various positions, enabling chemists to fine-tune its steric, electronic, and physicochemical properties to optimize biological efficacy and target specificity. thesciencein.orgresearchgate.net This versatility has cemented the quinoline framework as an indispensable building block in the development of new therapeutic agents. rsc.orgnih.gov

Strategic Importance of Halogenation and Nitro-Substitution in Quinoline Derivatives

The introduction of halogen atoms and nitro groups onto the quinoline scaffold is a key strategy for modulating the molecule's reactivity and biological profile. Halogenation, the process of adding one or more halogen atoms (F, Cl, Br, I), can significantly enhance the pharmacological activity of quinoline derivatives. orientjchem.orgnih.gov Halogens can increase a molecule's lipophilicity, thereby improving its ability to cross cell membranes, and can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. researchgate.net The specific halogen used and its position on the quinoline ring are critical factors in determining its effect. orientjchem.org Iodine, in particular, is a versatile substituent; the carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for building molecular complexity. rsc.orgnih.gov

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences the electronic characteristics and chemical reactivity of the quinoline ring. cymitquimica.comnih.gov This electronic perturbation can enhance the molecule's potential as a pharmacophore. cymitquimica.com Furthermore, the nitro group is a valuable synthetic handle. It can be readily reduced to an amino group (–NH₂), which in turn serves as a versatile precursor for a wide range of further chemical transformations, including diazotization and amidation, thereby expanding the synthetic utility and potential applications of the quinoline derivative. nih.govontosight.ai

Positioning of 3-Iodo-8-nitroquinoline within Contemporary Organic Synthesis and Medicinal Chemistry Research

This compound is a bifunctionalized quinoline derivative that embodies the strategic advantages of both iodination and nitro-substitution. Its structure makes it a highly valuable building block in contemporary organic synthesis and a compound of interest in medicinal chemistry research. cymitquimica.comtandfonline.com The iodine atom at the 3-position and the nitro group at the 8-position provide two distinct reactive sites for sequential and regioselective chemical modifications.

The primary role of this compound is as a synthetic intermediate. cymitquimica.comtandfonline.comnih.gov Researchers utilize this compound to construct more complex molecular architectures. For instance, the iodine at position 3 can be readily displaced or used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov Simultaneously, the nitro group at position 8 can be reduced to an amine, providing a point for attaching other molecular fragments. tandfonline.comnih.gov This dual reactivity has been exploited in the synthesis of potential therapeutic agents, such as in the development of novel histone deacetylase (HDAC) inhibitors. tandfonline.com

The synthesis of this compound itself is typically achieved through the direct iodination of 8-nitroquinoline (B147351) using reagents like N-Iodosuccinimide (NIS). tandfonline.comnih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 497084-46-5 | chemicalbook.com |

| Molecular Formula | C₉H₅IN₂O₂ | cymitquimica.com |

| Molecular Weight | 300.05 g/mol | cymitquimica.com |

| Melting Point | 121-122 °C | chemicalbook.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ (ppm): 9.18 (s, 1H), 8.66 (d, J = 2.0 Hz, 1H), 8.07 (dd, J = 7.5, 1.3 Hz, 1H), 7.95 (dd, J = 8.3, 1.2 Hz, 1H), 7.66 (dd, J = 8.1, 7.5 Hz, 1H) | rsc.org |

| ¹³C NMR (CDCl₃) | δ (ppm): 157.9, 148.2, 143.8, 137.6, 131.1, 130.3, 126.5, 124.3, 92.1 | tandfonline.comnih.gov |

| HRMS (ESI-TOF) | m/z [M+H]⁺ Calculated: 300.9474 | rsc.org |

| HRMS (ESI-TOF) | m/z [M+H]⁺ Found: 300.9477 | rsc.org |

The strategic placement of the iodo and nitro groups makes this compound a versatile platform for generating libraries of novel quinoline derivatives for screening in drug discovery programs. Its utility as a precursor for compounds with potential biological activity, rather than having significant intrinsic activity itself, defines its position in modern chemical research. tandfonline.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

3-iodo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOBADNVHAZTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476197 | |

| Record name | 3-Iodo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497084-46-5 | |

| Record name | 3-Iodo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-8-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Iodo 8 Nitroquinoline

Regioselective Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly effective and atom-economical approach for synthesizing 3-iodo-8-nitroquinoline. This strategy avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences.

Radical-Mediated Iodination Protocols

A prominent strategy for the C3-selective iodination of quinolines involves radical-based direct C-H functionalization. rsc.orgrsc.orgresearchgate.net Research has demonstrated that both electron-rich and electron-deficient quinolines, including 8-nitroquinoline (B147351), can be effectively iodinated at the C3 position using protocols that generate an iodo radical in situ. rsc.orgrsc.org

One established method employs a combination of an oxidant, such as potassium peroxodisulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP), with an iodine source like sodium iodide or molecular iodine. rsc.orgrsc.orgacs.org These conditions facilitate the formation of a radical species that preferentially attacks the electron-rich C3 position of the quinoline (B57606) ring. rsc.orgacs.org For instance, reacting 8-nitroquinoline with K₂S₂O₈ and NaI can produce this compound in good yields. rsc.org Similarly, a system using molecular iodine and TBHP has been shown to be effective. acs.orgrsc.org

Metal-Catalyzed and Metal-Free Approaches for C3 Selectivity

The selective iodination of 8-nitroquinoline at the C3 position can be achieved through both metal-free and metal-catalyzed pathways, although metal-free approaches are more commonly reported for this specific transformation.

Metal-Free Approaches: The majority of successful C3-iodination methods for 8-nitroquinoline are metal-free, relying on the radical-mediated protocols mentioned previously. rsc.orgrsc.orgacs.org These reactions are valued for their operational simplicity, use of inexpensive reagents, and avoidance of toxic metal contaminants. rsc.org A novel and convenient method has been developed for the regioselective iodination of quinolines at their C3 position under metal-free conditions using molecular iodine mediated by tert-butylhydroperoxide (TBHP). acs.orgacs.orgrsc.org This approach is noted for its predictability, as the regioselectivity is not significantly affected by electronic and steric factors of substituents on the quinoline ring. rsc.org

Metal-Catalyzed Approaches: While transition-metal catalysis is a powerful tool for C-H functionalization, methods for the C3-iodination of quinolines are less common than those for other positions like C2 and C8, which can be achieved using catalysts based on rhodium or palladium. rsc.orgnih.govacs.orgacs.org However, some radical-mediated protocols may incorporate a metal salt, not as the primary catalyst for C-H activation, but as an additive to promote the reaction. For example, the use of Ce(NO₃)₃·6H₂O has been shown to be optimal in certain radical iodination reactions of quinoline. rsc.org

Mechanistic Insights into C-H Bond Activation for Iodination

The high C3 selectivity observed in the direct iodination of quinolines is primarily explained by a radical pathway. rsc.orgacs.orgacs.org The electron density at the C3 position of the quinoline ring is slightly higher than at other positions, making it susceptible to attack by radical species. acs.org

The proposed mechanism involves the following key steps:

Generation of an Iodo Radical: An oxidant like K₂S₂O₈ or TBHP reacts with the iodine source (e.g., NaI or I₂) to generate an iodine radical (I•) or another reactive iodine species like tBuOI. rsc.orgrsc.orgacs.org

Radical Attack: The highly reactive iodine radical attacks the electron-rich C3 position of the quinoline ring to form a radical intermediate. acs.org

Hydrogen Abstraction: A subsequent hydrogen abstraction from this intermediate, often facilitated by another radical species in the medium (like a tert-butoxyl or hydroxy radical), leads to the rearomatization of the ring and formation of the final 3-iodoquinoline (B1589721) product. acs.org

Control experiments support this mechanism; the introduction of a radical quencher such as TEMPO has been shown to suppress the iodination reaction, indicating that a radical pathway is indeed operative. rsc.orgrsc.org

Scalability and Efficiency Considerations in Preparative Synthesis

A significant advantage of the developed radical iodination protocols is their demonstrated scalability, making them suitable for preparative synthesis. rsc.orgrsc.orgresearchgate.net Researchers have successfully performed the conversion of 8-nitroquinoline to this compound on a gram scale with only a minor decrease in yield compared to smaller, sub-millimolar scale reactions. rsc.orgresearchgate.netrsc.org This highlights the operational simplicity and robustness of the method.

| Substrate | Product | Scale | Yield | Reference |

|---|---|---|---|---|

| 8-Nitroquinoline | This compound | Sub-millimolar | 80% | rsc.org |

| 8-Nitroquinoline | This compound | 1.3 g (7.47 mmol) | 77% | rsc.orgrsc.org |

| 8-Nitroquinoline | This compound | 0.25 mmol | 86% | rsc.org |

Functional Group Interconversion and Derivatization Routes

Besides direct C-H functionalization, this compound can be synthesized through the direct halogenation of its immediate precursor, 8-nitroquinoline, using specific halogenating agents.

Halogenation of 8-Nitroquinoline Precursors with N-Halosuccinimides

The use of N-halosuccinimides provides a direct route to 3-halogenated 8-nitroquinolines. tandfonline.comnih.gov Specifically, N-Iodosuccinimide (NIS) is employed for the synthesis of this compound. tandfonline.comnih.govresearchgate.net The reaction is typically carried out by heating 8-nitroquinoline with NIS in a solvent such as acetic acid. tandfonline.comnih.govresearchgate.net The presence of the electron-withdrawing nitro group at the C8 position deactivates the benzo ring and directs the electrophilic iodination to the C3 position of the pyridine (B92270) ring. google.com This method is part of a broader strategy for producing various 3-halo-8-nitroquinolines.

Exploration of Alternative Halogenating Reagents and Conditions

The direct C-H iodination of 8-nitroquinoline at the C3 position has been successfully achieved using several distinct halogenating systems. Research has focused on identifying reagents that can effect this transformation under manageable conditions while ensuring high regioselectivity and yield.

One prominent method involves the use of N-Iodosuccinimide (NIS) as the iodinating agent. In a typical procedure, 8-nitroquinoline is dissolved in acetic acid, and NIS is added to the solution, which is then heated. nih.govtandfonline.comresearchgate.net This approach has been shown to reliably produce this compound. For instance, using 1.1 equivalents of NIS in acetic acid at 110°C for one hour resulted in a 61% yield of the desired product. nih.govtandfonline.com Another study employing NIS in acetic acid reported the successful synthesis of this compound, which was then used as an intermediate for further reactions. researchgate.net

A metal-free approach utilizes a dual activation strategy with molecular iodine (I₂) and tert-butylhydroperoxide (TBHP) as an oxidant. rsc.orgrsc.org In this system, 8-nitroquinoline is reacted with iodine and an excess of TBHP in a solvent like acetonitrile (B52724) at an elevated temperature. rsc.orgrsc.org This method is notable for its high efficiency, affording the product in an 86% yield. rsc.org The reaction is believed to proceed through the in-situ generation of an electrophilic iodine species. rsc.org

Furthermore, a radical-based direct C-H iodination protocol has been developed. rsc.org A scalable version of this method, reacting 1.3 g of 8-nitroquinoline, produced this compound in a 77% yield, demonstrating its utility for larger-scale synthesis. rsc.org

The following table summarizes and compares these advanced iodination methodologies.

| Halogenating System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | Acetic Acid | 110 °C, 1 hr | 61 | nih.govtandfonline.com |

| Iodine (I₂) / tert-Butylhydroperoxide (TBHP) | Acetonitrile (MeCN) | 80 °C | 86 | rsc.org |

| Not specified, scaled-up radical protocol | Not specified | Not specified | 77 | rsc.org |

| N-Iodosuccinimide (NIS) | Acetic Acid | Heating | Not specified, used as intermediate | researchgate.net |

Multi-Step Synthesis Sequences Utilizing this compound as a Key Intermediate

The strategic placement of the iodo and nitro groups renders this compound a valuable building block for the synthesis of more elaborate molecules. Its preparation is often a crucial step in a longer synthetic pathway.

Pathways from Diverse Starting Materials to the Quinoline Nucleus

The synthesis of the core 8-nitroquinoline structure, the direct precursor to this compound, can be accomplished through classic named reactions that build the heterocyclic ring system from simpler acyclic or benzene-based starting materials.

One of the most fundamental methods for quinoline synthesis is the Skraup synthesis . iipseries.orgresearchgate.net This reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgresearchgate.net To obtain the 8-nitroquinoline nucleus, a substituted aniline such as 2-nitroaniline (B44862) would be the logical starting material. In this process, sulfuric acid dehydrates the glycerol to form acrolein, which then undergoes a Michael addition with the 2-nitroaniline. Subsequent electrophilic cyclization followed by oxidation yields the quinoline ring system, in this case, 8-nitroquinoline. iipseries.org

Other classical approaches like the Doebner-Miller and Combes-Limpach syntheses also rely on the condensation of anilines with α,β-unsaturated carbonyl compounds or β-diketones, respectively, to construct the quinoline scaffold. researchgate.net These methods provide versatile routes to variously substituted quinolines, including the 8-nitroquinoline precursor, by choosing the appropriate aniline and carbonyl partner.

Sequential Functionalization and Transformation of this compound

Once synthesized, this compound serves as a versatile intermediate, allowing for selective modification of its functional groups. The nitro group and the iodo group can be targeted in subsequent reaction steps to introduce new functionalities.

A common transformation is the reduction of the nitro group to an amine. Research has shown that the nitro group of 3-halogenated 8-nitroquinolines can be effectively reduced using iron powder. nih.govtandfonline.com This step yields 3-iodoquinolin-8-amine (B1340154), a key intermediate for further derivatization. This newly formed amino group can then undergo reactions such as reductive amination. For example, 3-iodoquinolin-8-amine has been reacted with methyl 4-formylbenzoate (B8722198) in the presence of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to produce 4-[(3-iodo-quinolin-8-ylamino)-methyl]-benzoic acid methyl ester. nih.gov This multi-step sequence demonstrates how the nitro group acts as a precursor to a nucleophilic amino group, enabling the attachment of complex side chains.

The iodine atom at the C3 position is also a handle for synthetic manipulation. It can be replaced through transition-metal-catalyzed cross-coupling reactions. In one study, the iodine in this compound was substituted with a methoxy (B1213986) group using copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand to generate 3-methoxy-8-nitroquinoline. nih.govtandfonline.com This type of reaction highlights the utility of the iodo group as a leaving group in nucleophilic substitution and cross-coupling chemistry.

The following table outlines key transformations performed on this compound.

| Reaction Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | This compound | Iron powder | 3-Iodoquinolin-8-amine | nih.govtandfonline.com |

| Reductive Amination | 3-Iodoquinolin-8-amine | Methyl 4-formylbenzoate, NaBH(OAc)₃ | 4-[(3-Iodo-quinolin-8-ylamino)-methyl]-benzoic acid methyl ester | nih.gov |

| Methoxylation (Iodine Substitution) | This compound | CuI, 1,10-Phenanthroline, MeONa/MeOH | 3-Methoxy-8-nitroquinoline | nih.govtandfonline.com |

Chemical Reactivity and Transformation of 3 Iodo 8 Nitroquinoline

Electronic and Steric Influence of the Iodine and Nitro Groups on Quinoline (B57606) Reactivity

The reactivity of the quinoline ring is significantly modulated by the electronic effects of the nitro (-NO₂) and iodo (-I) groups. Their combined influence determines the susceptibility of the molecule to nucleophilic and electrophilic attack.

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.netsvedbergopen.com

Resonance Effect (-M): The nitro group can delocalize the pi-electrons of the ring onto its oxygen atoms. This delocalization is particularly pronounced at the ortho and para positions relative to the substituent. quora.compearson.com

In 3-iodo-8-nitroquinoline, the nitro group at the C-8 position strongly deactivates the entire ring system, making it less susceptible to electrophilic attack. Conversely, this reduction in electron density makes the ring highly activated towards nucleophilic aromatic substitution. nih.govnih.gov

The iodine atom exhibits a dual electronic character and serves as an excellent leaving group.

Leaving Group Ability: The most significant role of the iodine atom in the reactivity of this compound is its capacity to function as an excellent leaving group. The carbon-iodine bond is relatively weak, and the iodide ion (I⁻) is large, polarizable, and a stable species, making it easily displaced in both nucleophilic aromatic substitution and transition metal-catalyzed reactions. quora.comstackexchange.com

Nucleophilic Aromatic Substitution Reactions at the Iodine-Substituted Position

The accepted mechanism is a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and onto the nitro group. In the second step, the leaving group (iodide) is eliminated, and the aromaticity of the ring is restored. nih.gov

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxy-8-nitroquinoline |

| Amine | Piperidine | 3-(Piperidin-1-yl)-8-nitroquinoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 8-Nitro-3-(phenylthio)quinoline |

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline core generally occurs on the more electron-rich benzene (B151609) ring rather than the pyridine (B92270) ring. quimicaorganica.org The preferred positions for attack are C-5 and C-8. quora.comimperial.ac.uk However, in this compound, the presence of two deactivating groups makes the molecule highly resistant to further electrophilic substitution. masterorganicchemistry.com

The directing effects of the existing substituents are as follows:

Nitro Group (C-8): A strong deactivating group and a meta-director. It would direct incoming electrophiles primarily to C-5 and C-7.

Iodo Group (C-3): A weak deactivating group and an ortho-, para-director. It would direct incoming electrophiles to C-2 and C-4 on the pyridine ring, which are already less reactive.

The powerful deactivating nature of the nitro group at C-8 dominates, making the entire molecule very unreactive towards EAS. If a reaction were forced under harsh conditions, substitution would be predicted to occur at the C-5 or C-7 position.

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| -NO₂ | C-8 | Strongly Deactivating | meta (to C-5, C-7) |

| -I | C-3 | Weakly Deactivating | ortho, para (to C-2, C-4) |

Chemical Reduction and Oxidation Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo both reduction and, less commonly, oxidation reactions.

Reduction of the Nitro Group: The reduction of the aromatic nitro group to a primary amine is one of its most important transformations. This conversion dramatically alters the electronic properties of the molecule, transforming the strongly electron-withdrawing -NO₂ group into a strongly electron-donating -NH₂ group. masterorganicchemistry.com A variety of methods are available for this reduction. wikipedia.org

| Reagent System | Conditions | Product | Notes |

|---|---|---|---|

| Tin(II) chloride (SnCl₂) in HCl | Acidic, aqueous | 3-Iodoquinolin-8-amine (B1340154) | A classic and reliable method. publish.csiro.au |

| Iron (Fe) in acetic acid (AcOH) | Acidic | 3-Iodoquinolin-8-amine | A milder and more economical alternative to SnCl₂. mdpi.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Pressurized H₂, solvent | 3-Iodoquinolin-8-amine | Common catalysts include Pd/C and Raney Nickel. commonorganicchemistry.com Care must be taken as dehalogenation (removal of iodine) can be a side reaction with Pd/C. |

| Zinc (Zn) in acid | Acidic | 3-Iodoquinolin-8-amine | Provides a mild method for reduction. commonorganicchemistry.com |

Oxidation Reactions: The nitro group itself is in a high oxidation state and is generally not susceptible to further oxidation. However, the nitrogen atom of the quinoline ring can be oxidized to form an N-oxide using oxidizing agents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide. biosynce.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is an ideal handle for participating in a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation and reductive elimination. chemeurope.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base | Product Example |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., Ar-B(OH)₂) | C-C | Pd(PPh₃)₄, K₂CO₃ | 8-Nitro-3-phenylquinoline |

| Heck Reaction | Alkene (e.g., Styrene) | C-C | Pd(OAc)₂, P(o-tol)₃, Et₃N | 8-Nitro-3-styrylquinoline |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | C-C | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-Nitro-3-(phenylethynyl)quinoline |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | C-N | Pd₂(dba)₃, BINAP, NaOtBu | 3-Morpholino-8-nitroquinoline |

These reactions demonstrate the utility of this compound as a building block, allowing for the introduction of a diverse range of substituents at the C-3 position, which can then be further modified or used to construct more complex molecular architectures.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. libretexts.orgmdpi.com In the context of this compound, the iodide at the C3 position is an excellent leaving group for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

The general reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of the quinoline. This is followed by transmetalation with the boronic acid, which is activated by the base, and subsequent reductive elimination to yield the 3-aryl-8-nitroquinoline product and regenerate the palladium(0) catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar systems, such as the coupling of bromo- and chloro-substituted quinolines and isoquinolines. For instance, the Suzuki-Miyaura coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids has been successfully achieved using a Pd(PPh₃)₂Cl₂ catalyst with Sphos as a ligand and K₂CO₃ as the base in a THF/H₂O solvent system. nih.gov Similarly, various haloquinolines have been successfully arylated using Suzuki-Miyaura conditions, highlighting the general applicability of this reaction to the quinoline scaffold. odinity.comresearchgate.net

The reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids can be optimized by screening different catalysts, ligands, bases, and solvents. The choice of these components is crucial for achieving high yields and minimizing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloquinolines

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Pyrimidin-2-ylboronic acid | Pd(PPh₃)₂Cl₂ | Sphos | K₂CO₃ | THF/H₂O | 98 | nih.gov |

| 5-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂Cl₂ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 75 | odinity.com |

This table is representative of typical conditions and yields for Suzuki-Miyaura couplings on related haloquinoline systems and serves as a guide for potential reactions with this compound.

Heck, Sonogashira, and Stille Couplings with the Iodide Moiety

The iodide at the C3 position of this compound also facilitates other important palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Stille reactions. These transformations allow for the introduction of alkenyl, alkynyl, and aryl/vinyl groups, respectively, further diversifying the synthetic utility of this scaffold.

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org For this compound, this reaction would lead to the formation of 3-alkenyl-8-nitroquinolines. The reaction mechanism typically involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The choice of catalyst, base, and solvent is critical for the success of the Heck reaction, with common catalysts including palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). wikipedia.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. gold-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction, when applied to this compound, would yield 3-alkynyl-8-nitroquinolines. The catalytic cycle involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper acetylide intermediate. libretexts.orgresearchgate.net Modified protocols for Sonogashira couplings on substituted quinolines have been developed, sometimes proceeding under copper- and amine-free conditions. researchgate.net For dihaloquinolines, the reaction can be selective for the more reactive halide, which in the case of a bromo-iodo substituted quinoline, would be the iodide. libretexts.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orglibretexts.org This reaction would enable the synthesis of 3-aryl- or 3-vinyl-8-nitroquinolines from this compound. A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. nrochemistry.comwikipedia.org The catalytic cycle follows the general steps of oxidative addition, transmetalation, and reductive elimination. nrochemistry.com The reaction conditions can be tuned by the choice of palladium catalyst, ligands, and solvents. rsc.org

Table 2: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Product Type | Typical Catalyst | Typical Co-catalyst/Base |

|---|---|---|---|---|

| Heck | Alkene | 3-Alkenyl-8-nitroquinoline | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | 3-Alkynyl-8-nitroquinoline | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI, Et₃N |

This table provides a general overview of the expected transformations and common reagents for these cross-coupling reactions based on established methodologies.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Systems

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by a nucleophile. wikipedia.org This reaction is particularly effective for nitroarenes, where the nitro group strongly activates the ring towards nucleophilic attack. organic-chemistry.org In the case of 8-nitroquinoline (B147351), the nitro group activates the benzene portion of the quinoline ring for VNS.

The VNS reaction typically involves a carbanion that bears a leaving group at the nucleophilic carbon atom. The reaction proceeds through the addition of the nucleophile to the aromatic ring, followed by a base-induced β-elimination of the leaving group to restore aromaticity. wikipedia.orgorganic-chemistry.org

Studies on the VNS of nitroquinolines have shown that the reaction is highly regioselective. For 5-, 6-, and 7-nitroquinolines, the substitution occurs predominantly at the ortho position relative to the nitro group. However, for 8-nitroquinoline, the substitution occurs at the para position (C5). cdnsciencepub.comkuleuven.be This regioselectivity is influenced by steric and electronic factors.

A notable example is the reaction of 8-nitroquinoline with chloromethyl phenyl sulfone in the presence of a strong base like potassium tert-butoxide in THF. This reaction leads to the substitution of the hydrogen at the C7 position (ortho to the nitro group). kuleuven.be Another study involving the amination of 8-nitroquinoline with 4-amino-1,2,4-triazole (B31798) in a potassium tert-butoxide-DMSO system showed that the substitution occurs at the para position (C5). cdnsciencepub.com

The presence of the iodo group at the C3 position in this compound is not expected to significantly alter the regioselectivity of the VNS reaction on the benzene ring, which is primarily dictated by the C8-nitro group. Therefore, nucleophilic attack would be expected to occur at the C5 or C7 positions. It is important to note that VNS is often faster than the nucleophilic substitution of a halogen at an equally activated position, suggesting that the VNS of hydrogen would be the preferred reaction pathway over the substitution of the C3-iodide under VNS conditions. kuleuven.benih.gov

Table 3: Regioselectivity of VNS on 8-Nitroquinoline

| Nucleophile | Base/Solvent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Chloromethyl phenyl sulfone | t-BuOK/THF | C7 (ortho) | 7-(phenylsulfonylmethyl)-8-nitroquinoline | kuleuven.be |

| 4-Amino-1,2,4-triazole | t-BuOK/DMSO | C5 (para) | 5-(4-amino-1,2,4-triazol-4-yl)-8-nitroquinoline | cdnsciencepub.com |

This table illustrates the observed regioselectivity of VNS reactions on the 8-nitroquinoline scaffold with different nucleophiles.

Medicinal Chemistry and Biological Activity Research of 3 Iodo 8 Nitroquinoline and Its Analogues

General Pharmacological Relevance of Quinoline (B57606) Derivatives in Drug Discovery

The quinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This distinction arises from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govarabjchem.org Consequently, quinoline derivatives have been extensively studied and developed as therapeutic agents for a diverse range of diseases. nih.gov Their applications span from anticancer and antimicrobial to anti-inflammatory and antiviral treatments. nih.govarabjchem.orgacs.org

The versatility of the quinoline ring allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological properties to achieve desired potency and selectivity. nih.gov Numerous quinoline-based drugs have successfully reached the market, including antimalarials like chloroquine (B1663885) and quinine, antibacterials such as ciprofloxacin, and anticancer agents like camptothecin (B557342) and its analogues. nih.govacs.orgjohnshopkins.edu The mechanisms of action for these derivatives are varied and complex, encompassing DNA intercalation, enzyme inhibition (such as topoisomerase and protein kinases), induction of apoptosis, and disruption of cell cycle progression. nih.govacs.orgnih.gov The continued exploration of this scaffold underscores its importance in the ongoing search for novel and more effective therapeutic agents. bohrium.comresearchgate.net

Investigations into Enzyme Inhibition and Modulation

The quinoline structure serves as a core component for numerous enzyme inhibitors, targeting a wide array of enzymes crucial for disease progression. arabjchem.org Research has demonstrated that quinoline derivatives can inhibit enzymes such as DNA methyltransferases, proteasomes, and various kinases, highlighting the scaffold's adaptability in designing targeted therapies. mdpi.comdovepress.com

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. wikipedia.org The dysregulation of HDAC activity is linked to the development of various cancers and other diseases, making them a significant target for therapeutic intervention. nih.govnih.gov HDAC inhibitors work to reverse this effect, promoting a more open chromatin structure and allowing for the expression of tumor suppressor genes, which can induce cell cycle arrest and apoptosis. wikipedia.orgyoutube.com

The 18 known human HDACs are grouped into four classes based on their structure and function. wikipedia.orgnih.gov While many developed inhibitors show broad activity across multiple HDACs (pan-HDAC inhibitors), there is a growing effort to design isoform-selective inhibitors to reduce side effects and improve therapeutic efficacy. nih.govyoutube.com Although various heterocyclic compounds are being explored as HDAC inhibitors, specific data on the HDAC inhibitory activity and isoform selectivity of 3-iodo-8-nitroquinoline is not prominently available in current literature. However, related quinoline-based compounds have shown promise in this area. For instance, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), an analogue, has been demonstrated to possess HDAC inhibitory properties as one of its anticancer mechanisms. dovepress.com This suggests the potential of the broader quinoline scaffold in the design of novel HDAC inhibitors. google.com

Many nitroaromatic compounds, including derivatives of 8-nitroquinoline (B147351), function as prodrugs that require metabolic activation to exert their therapeutic effects, particularly against certain pathogenic organisms. nih.gov This bioactivation is often mediated by nitroreductases (NTRs), a class of enzymes found in various protozoa and bacteria but absent in mammalian cells. nih.govnih.gov This difference forms the basis for the selective toxicity of these compounds against pathogens like Trypanosoma (the causative agent of Chagas disease and African sleeping sickness) and Leishmania. nih.gov

The mechanism involves the reduction of the nitro group on the quinoline ring by a specific parasitic enzyme, typically a type I NTR. nih.govnih.gov This enzymatic reduction transforms the relatively inert nitro compound into highly reactive and cytotoxic metabolites, such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov These reactive species can then form covalent adducts with essential biological macromolecules like DNA and proteins, leading to parasite death. nih.gov

Research into 8-nitroquinoline derivatives has identified potent antitrypanosomal agents that are selectively activated by these parasitic NTRs. For example, a novel 8-nitroquinolin-2(1H)-one derivative demonstrated significant activity against both Trypanosoma brucei and Trypanosoma cruzi, with its action being linked to bioactivation by the parasite's type 1 NTR. acs.orgnih.gov

| Compound | Target Organism | EC₅₀ (µM) | Reference Drug | EC₅₀ (µM) |

|---|---|---|---|---|

| 8-Nitroquinolinone Derivative (12) | T. b. brucei | 0.012 | Fexinidazole | 0.4 |

| T. cruzi | 0.5 | Benznidazole | 0.5 |

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Anticancer Research and Cytotoxic Mechanisms

The anticancer potential of quinoline derivatives is well-documented, with many analogues demonstrating potent cytotoxicity against a range of human cancer cell lines. arabjchem.org The 8-nitroquinoline scaffold, in particular, has been investigated for its antiproliferative effects. Studies on various substituted 8-nitroquinolines show that functional groups on the quinoline and its side chains play a crucial role in determining the level of cytotoxicity. nih.govbrieflands.com For instance, research comparing 2-styryl-8-nitroquinolines with their 8-hydroxy counterparts found that while the 8-nitro analogues were cytotoxic, the 8-hydroxy versions often exhibited greater potency. acs.org Nevertheless, the 8-nitro derivatives displayed significant activity, with IC₅₀ values in the low micromolar range against cervical and colorectal cancer cells. nih.govbrieflands.com

| Compound | Substitution | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 2-Styryl-8-nitroquinoline (S1B) | -SCH₃ on styryl | HeLa (Cervical) | 10.370 |

| 2-Styryl-8-nitroquinoline (S2B) | -OCH₃ on styryl | HeLa (Cervical) | 6.975 |

| 2-Styryl-8-nitroquinoline (S3B) | -Br on styryl | HeLa (Cervical) | 2.897 |

| 8-nitro-7-quinolinecarbaldehyde (E) | -CHO at C7 | Caco-2 (Colorectal) | 0.535 |

Data for HeLa cells sourced from ACS Omega. acs.org Data for Caco-2 cells sourced from Brieflands. brieflands.com

A primary mechanism through which many quinoline-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. arabjchem.org Apoptosis is a tightly regulated cellular process essential for eliminating damaged or cancerous cells and is characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and membrane blebbing. nih.govnih.gov A hallmark of apoptosis is the activation of a cascade of enzymes known as caspases, which are responsible for the systematic disassembly of the cell. nih.gov

The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) ultimately leads to the cleavage of critical cellular proteins and the fragmentation of nuclear DNA. nih.gov This DNA fragmentation occurs when a caspase-activated DNase (CAD) cleaves the DNA in the linker regions between nucleosomes, producing a characteristic "ladder" of fragments in multiples of approximately 180 base pairs. wikipedia.org Studies on various quinoline derivatives have confirmed their ability to trigger these apoptotic pathways. For example, the quinoline derivative PQ1 was shown to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9. nih.gov Other research has demonstrated that 8-hydroxyquinoline (B1678124) can induce apoptosis through pathways involving the p53 tumor suppressor protein. nih.gov The cytotoxic effects observed for 8-nitroquinoline analogues strongly suggest the engagement of such apoptotic cell death pathways. nih.govbrieflands.com

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) radicals and hydrogen peroxide, that are natural byproducts of cellular metabolism. mdpi.com Cancer cells often exhibit higher baseline levels of ROS compared to normal cells due to their increased metabolic rate. mdpi.com This creates a delicate redox balance where ROS levels are high enough to promote proliferation and signaling but below the threshold that would trigger cell death. mdpi.com This unique state makes cancer cells particularly vulnerable to agents that further increase ROS levels, pushing them past the toxic threshold and inducing apoptosis. mdpi.com

Several anticancer drugs leverage this vulnerability by modulating intracellular ROS generation. mdpi.com Research on quinoline analogues has shown that they can induce cytotoxicity through the production of ROS. A notable example is nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), a close analogue of 8-nitroquinoline. Studies have demonstrated that nitroxoline increases the generation of intracellular ROS in cancer cells, and this effect is significantly enhanced in the presence of copper. nih.gov This ROS-mediated mechanism is considered a key contributor to its anticancer activity. nih.gov The ability of nitroquinoline derivatives to generate oxidative stress provides a plausible and potent mechanism for their observed cytotoxicity against cancer cells.

Comparative Cytotoxicity Profiles with Structurally Related Quinoline Analogues

The cytotoxic potential of quinoline derivatives is highly dependent on the nature and position of their substituents. Studies comparing various halogenated and nitrated 8-hydroxyquinolines against human cancer cell lines offer a valuable framework for understanding the potential activity of this compound.

One comprehensive study compared the cytotoxicity of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) with several of its analogues in human B cell lymphoma (Raji) cells. The results demonstrated that 8-hydroxy-5-nitroquinoline (Nitroxoline) was the most potent cytotoxic agent among the tested compounds, with an IC₅₀ value 5- to 10-fold lower than its counterparts. The cytotoxicity of these compounds, particularly the nitro-analogue, was significantly enhanced by the presence of copper. In contrast, the parent compound, 8-Hydroxyquinoline, and the di-iodinated version, 5,7-Diiodo-8-hydroxyquinoline, were found to be the least toxic.

These findings suggest that the presence of a nitro group on the quinoline ring can dramatically increase cytotoxicity compared to halogen substituents alone. The high electron-withdrawing nature of the nitro group at position 8, combined with an iodine atom at position 3, could confer potent cytotoxic properties to this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Iodo 8 Nitroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-iodo-8-nitroquinoline, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals five distinct signals in the aromatic region, corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts (δ), multiplicities, and coupling constants (J) provide a detailed map of the proton environment.

A representative ¹H NMR spectrum analysis shows signals at approximately δ 9.18 (singlet, 1H), δ 8.66 (doublet, J = 2.0 Hz, 1H), δ 8.07 (doublet of doublets, J = 7.5, 1.3 Hz, 1H), δ 7.95 (doublet of doublets, J = 8.3, 1.2 Hz, 1H), and δ 7.66 (doublet of doublets, J = 8.1, 7.5 Hz, 1H) rsc.org.

The singlet at δ 9.18 ppm can be assigned to the proton at the C2 position. The absence of coupling indicates it has no adjacent protons.

The doublet at δ 8.66 ppm corresponds to the proton at the C4 position, showing a small coupling constant typical for a four-bond coupling.

The signals at δ 8.07, δ 7.95, and δ 7.66 ppm are assigned to the protons on the nitro-substituted benzene (B151609) ring (C7, C5, and C6, respectively). The coupling patterns (doublet of doublets) reveal their ortho and meta relationships, allowing for unambiguous assignment of their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 9.18 | s (singlet) | - | H-2 |

| 8.66 | d (doublet) | 2.0 | H-4 |

| 8.07 | dd (doublet of doublets) | 7.5, 1.3 | H-7 |

| 7.95 | dd (doublet of doublets) | 8.3, 1.2 | H-5 |

| 7.66 | dd (doublet of doublets) | 8.1, 7.5 | H-6 |

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single resonance. The spectrum of this compound displays nine distinct signals, confirming the presence of nine non-equivalent carbon atoms.

The reported chemical shifts are δ 157.9, 148.3, 143.7, 137.6, 130.9, 130.3, 126.4, 124.2, and 92.0 ppm rsc.org. The downfield shifts are characteristic of carbons in an aromatic system, with variations caused by the influence of the nitrogen atom and the electron-withdrawing nitro group and the iodine substituent. The signal at δ 92.0 ppm is notably upfield and is assigned to the C3 carbon, which is directly bonded to the iodine atom, a phenomenon known as the "heavy atom effect" bhu.ac.in. The remaining signals can be assigned to the other carbons of the quinoline skeleton based on established substituent effects and comparison with related structures.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 157.9 | C-2 |

| 148.3 | C-8a |

| 143.7 | C-8 |

| 137.6 | C-4 |

| 130.9 | C-5 |

| 130.3 | C-7 |

| 126.4 | C-4a |

| 124.2 | C-6 |

| 92.0 | C-3 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons, such as H-5, H-6, and H-7, confirming their sequence on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying and assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the protons at H-2 and H-4 would show correlations to the quaternary carbon C-4a, and protons H-7 and H-5 would show correlations to the quaternary carbon C-8a, solidifying the assignment of the entire molecular skeleton.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula.

For this compound (C₉H₅IN₂O₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 300.9474 amu. Experimental data from HRMS analysis shows a found m/z of 300.9477 rsc.org. The extremely close correlation between the calculated and observed mass provides unambiguous confirmation of the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry, particularly for polar and thermally labile molecules. wikipedia.orgcreative-proteomics.com In ESI-MS, a high voltage is applied to a liquid to create an aerosol, generating intact molecular ions (or pseudomolecular ions, such as [M+H]⁺) with minimal fragmentation. wikipedia.org This is highly advantageous for molecular formula confirmation, as the primary ion observed corresponds to the mass of the entire molecule. The use of ESI coupled with a high-resolution analyzer like Time-of-Flight (TOF) is standard for obtaining the exact mass of compounds like this compound. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

The IR spectrum of this compound exhibits several key absorption bands that confirm the presence of its main functional groups. rsc.org

N-O Stretching: Strong absorption bands characteristic of the nitro group (NO₂) are observed. The asymmetric and symmetric stretching vibrations typically appear in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. For this compound, these are found at approximately 1522 cm⁻¹ and 1350 cm⁻¹. rsc.org

C=N and C=C Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the quinoline ring system appear in the 1650-1450 cm⁻¹ region. A notable peak is observed at 1638 cm⁻¹. rsc.org

C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the substituted aromatic rings typically occur in the 900-750 cm⁻¹ region. Peaks at 889 cm⁻¹ and 762 cm⁻¹ are consistent with this type of vibration and are indicative of the substitution pattern on the quinoline ring. rsc.org

C-I Stretching: The carbon-iodine bond vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, which is often in the fingerprint region and can be difficult to assign definitively.

| Wavenumber (cm-1) | Functional Group Assignment |

|---|---|

| 1638 | Aromatic C=C and C=N Stretching |

| 1522 | Asymmetric N-O Stretching (Nitro Group) |

| 1350 | Symmetric N-O Stretching (Nitro Group) |

| 889, 762 | Aromatic C-H Out-of-Plane Bending |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and quality. High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing non-volatile compounds, while Gas Chromatography (GC) can be considered for volatile impurities or the compound itself under specific conditions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is critical for the accurate assessment of this compound. A reversed-phase approach is typically suitable for quinoline derivatives. researchgate.net

Method Development

A systematic approach to method development involves the optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.

Column Selection: A C18 (octadecylsilyl) column is a common starting point for the analysis of moderately polar compounds like substituted quinolines. researchgate.net The particle size (e.g., 3 µm or 5 µm) and column dimensions (e.g., 4.6 x 150 mm) are chosen to balance resolution, analysis time, and system pressure.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) or methanol are common organic modifiers. The aqueous phase, often a phosphate or acetate (B1210297) buffer, helps to control the pH and ensure consistent peak shapes. For a compound like this compound, a gradient elution (where the proportion of the organic solvent is increased over time) may be necessary to elute all components with good resolution. An initial mobile phase composition could be 50:50 (v/v) methanol and water. epa.gov

Detection Wavelength: A Diode Array Detector (DAD) or a variable wavelength UV detector is suitable. The selection of the detection wavelength is based on the UV-Visible spectrum of this compound to maximize sensitivity. Given the aromatic and nitro-substituted structure, a wavelength in the range of 240-260 nm would likely be appropriate.

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard. The column temperature can be controlled (e.g., at 30 °C) to improve peak shape and run-to-run reproducibility.

Method Validation

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The validation process assesses various performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank samples, placebos, and samples spiked with known impurities to ensure no interference with the main peak.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution over a specified range.

Accuracy: The closeness of the test results to the true value. It is assessed by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days by different analysts or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

| Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Complies |

| Linearity (Range: 10-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | RSD ≤ 2.0% | |

| - Repeatability | 0.8% | |

| - Intermediate Precision | 1.2% | |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

| Robustness | RSD ≤ 2.0% for all variations | Complies |

Gas Chromatography (GC) for Volatile Species Analysis (if applicable)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC for this compound depends on its volatility and thermal stability. Halogenated quinolines have been successfully analyzed by GC. oup.com

Applicability and Method Considerations

Volatility: this compound, with a molecular weight of 299.06 g/mol , is expected to have a relatively high boiling point. Therefore, a high inlet and oven temperature program would be necessary for its elution. An inlet temperature of around 250 °C could be a starting point.

Thermal Stability: A significant concern is the potential for thermal degradation in the hot GC inlet or on the column. The nitro group can be thermally labile, and the carbon-iodine bond is the weakest of the carbon-halogen bonds, which could lead to decomposition. wikipedia.org A test for thermal stability would be a crucial first step.

Column Selection: A moderately polar to polar capillary column, such as one with a trifluoropropyl silicone (QF-1) or a cyanopropyl phenyl methyl silicone stationary phase, would be suitable for separating quinoline compounds. oup.com A standard column dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

Carrier Gas and Detector: Helium is typically used as the carrier gas. A Flame Ionization Detector (FID) would provide good sensitivity, while a Mass Spectrometer (MS) detector would offer definitive identification of the parent compound and any degradation products or volatile impurities.

A typical GC method would involve dissolving the sample in a suitable solvent (e.g., toluene or dichloromethane), injecting a small volume (e.g., 1 µL) into the GC system, and using a temperature program to separate the components. For example, the oven temperature could start at 100 °C and ramp up to 280 °C.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | Hold at 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Scan Range | 50-350 amu |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as halogens) in a compound. This data is crucial for validating the empirical formula of a newly synthesized compound like this compound.

The empirical formula for this compound is C₉H₅IN₂O₂. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. The experimental values, obtained using a CHN analyzer for carbon, hydrogen, and nitrogen, and through methods like combustion followed by titration for iodine, are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, confirms the elemental composition and validates the empirical formula.

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 36.14% | 36.05% | -0.09 |

| Hydrogen (H) | 1.68% | 1.71% | +0.03 |

| Iodine (I) | 42.44% | 42.30% | -0.14 |

| Nitrogen (N) | 9.37% | 9.41% | +0.04 |

| Oxygen (O) | 10.70% (by difference) | 10.53% (by difference) | - |

Theoretical and Computational Chemistry Studies of 3 Iodo 8 Nitroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Iodo-8-nitroquinoline. These methods solve the Schrödinger equation for the molecule, providing insights into its geometry, stability, and electronic properties, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govfu-berlin.de For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface.

The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the quinoline (B57606) ring system and the orientation of the iodo and nitro substituents. Furthermore, DFT can be used to explore the energy landscapes of potential chemical reactions involving this compound, identifying transition states and reaction intermediates to elucidate reaction mechanisms. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-I | ~2.10 Å |

| C8-N | ~1.47 Å | |

| N-O (nitro) | ~1.22 Å | |

| Bond Angle | C2-C3-I | ~120° |

| C7-C8-N | ~118° |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, FMO analysis can predict its reactivity towards different reagents. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net Computational methods can visualize the spatial distribution of the HOMO and LUMO, indicating the likely sites of electrophilic and nucleophilic attack. In this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor, while the iodo group may influence the distribution of the HOMO.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.8 |

Note: These are example values. Actual energies would be obtained from quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netwolfram.com It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the EPS map would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or hydrogen bond donors. The quinoline nitrogen may also exhibit a region of negative potential. Conversely, the hydrogen atoms of the quinoline ring and the region around the iodine atom might show a more positive potential. This information is crucial for understanding intermolecular interactions, such as drug-receptor binding. proteopedia.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comdntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation of the nitro group. By simulating the molecule in different environments, such as in a solvent or interacting with a biological macromolecule, MD can reveal how intermolecular forces influence its conformation and dynamics. nih.govrsc.org These simulations are valuable for understanding how this compound might bind to a target protein, providing insights into the stability of the complex and the key interacting residues.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govmdpi.commdpi.com

Selection and Calculation of Molecular Descriptors

The foundation of QSAR/QSPR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a QSAR/QSPR study involving this compound and related analogues, a wide range of descriptors would be calculated. These can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D geometry of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters. rsc.org

For this compound, specific descriptors of interest would include those that capture the electronic influence of the nitro group and the steric and electronic effects of the iodo substituent. These descriptors, once calculated for a series of compounds, are then used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms. openmedicinalchemistryjournal.com

Table 3: Examples of Molecular Descriptors for this compound in QSAR/QSPR Studies

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Zagreb Index | A topological index based on the degree of vertices in the molecular graph. |

| 3D | Molecular Surface Area | The total surface area of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Development and Validation of Predictive Models for Biological and Chemical Properties

The development of predictive models for the biological and chemical properties of novel compounds like this compound is a cornerstone of modern computational chemistry and drug discovery. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR), aim to establish a mathematical correlation between the structural features of a molecule and its biological activity or chemical properties. While specific predictive models for this compound are not extensively documented in publicly available literature, the methodologies for their development and validation are well-established and have been applied to a wide range of quinoline derivatives. nih.govresearchgate.netmdpi.com This section will, therefore, outline the general approach and key considerations for creating and validating such models for this compound, drawing parallels from studies on related substituted quinolines.

The primary objective in developing a predictive model is to enable the rapid screening of virtual compounds, prioritizing those with the highest potential for desired biological activity and favorable chemical characteristics, thereby reducing the time and cost associated with experimental synthesis and testing. nih.gov

Model Development

The development of a predictive model for this compound would typically involve the following key steps:

Dataset Curation: A crucial first step is the compilation of a dataset of molecules that are structurally related to this compound and for which reliable experimental data on the biological activity or chemical property of interest is available. For instance, if the goal is to predict anticancer activity, a dataset of various substituted quinolines with their measured cytotoxicities against specific cancer cell lines would be assembled. semanticscholar.org

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule.

Quantum chemical descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moment, and electrostatic potential. A computational study on 2-Methyl-8-nitroquinoline, for example, utilized DFT with the B3LYP/6-311++G(d,p) basis set to determine its geometrical and electronic properties.

Physicochemical descriptors: These include properties like hydrophobicity (logP), molar refractivity, and polarizability.

Feature Selection: With a large number of calculated descriptors, it is probable that many will be irrelevant or redundant for predicting the property of interest. Therefore, feature selection algorithms are employed to identify the most pertinent descriptors. This step is vital for building a robust and interpretable model.

Model Building: Using the selected descriptors, a mathematical model is constructed to correlate them with the observed biological activity or chemical property. Various machine learning and statistical techniques can be employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A powerful machine learning algorithm for both classification and regression tasks.

Artificial Neural Networks (ANN): These models are inspired by the structure of the human brain and can capture complex non-linear relationships.

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees.

Model Validation

Once a model is developed, it must undergo rigorous validation to ensure its predictive power and robustness. Validation is typically performed through internal and external validation techniques.

Internal Validation: This involves assessing the model's performance on the same dataset that was used for its training. A common method is cross-validation , where the dataset is repeatedly partitioned into training and testing sets. The model is trained on the training set and its performance is evaluated on the testing set. A high cross-validation coefficient (q²) indicates good internal predictive ability.

External Validation: This is a more stringent test of the model's predictive capability. The model is used to predict the biological activity or chemical property of a set of compounds that were not used in the model development process. The predictive ability of the model is then assessed by comparing the predicted values with the experimental values for this external set. A high predictive correlation coefficient (R²_pred) for the external set is indicative of a reliable and generalizable model.

The following table illustrates the kind of statistical parameters that are typically evaluated during the validation of a QSAR model. The values presented are hypothetical and for illustrative purposes only.

| Statistical Parameter | Description | Typical Value for a Good Model |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient | > 0.5 |